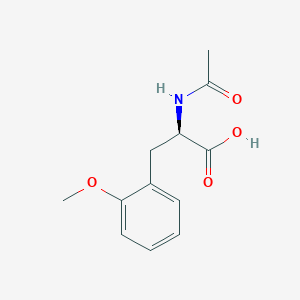

D-Phenylalanine, N-acetyl-2-methoxy-

Description

Contextualizing N-Acetylated Amino Acids within Advanced Chemical Biology

N-acetylation is a widespread post-translational modification in eukaryotes, affecting a vast number of proteins and playing a crucial role in their stability and function. The N-acetyl group can shield proteins from degradation, and the process is catalyzed by N-terminal acetyltransferases (NATs). mdpi.com Beyond its role in protein modification, N-acetylation of free amino acids is also a known metabolic process. For instance, N-Acetyl-L-phenylalanine can be synthesized from L-phenylalanine and acetyl-CoA by the enzyme phenylalanine N-acetyltransferase. hmdb.ca

The introduction of an N-acetyl group to an amino acid can significantly alter its chemical properties, including its polarity, hydrogen bonding capacity, and susceptibility to enzymatic degradation. In the context of designing synthetic peptides or small molecule drugs, N-acetylation can be a strategic tool to enhance bioavailability and metabolic stability.

Significance of Methoxylated Phenylalanine Derivatives in Synthetic and Biological Systems

The methoxylation of the phenyl ring of phenylalanine introduces an electron-donating group that can influence the molecule's electronic properties and steric profile. This modification can impact how the amino acid interacts with its biological targets. Methoxylated phenylalanine derivatives are utilized as building blocks in the synthesis of various compounds, including peptides and alkaloids.

The position of the methoxy (B1213986) group is critical. For instance, ortho-substituted thiophenols have been shown to undergo hydrothiolation reactions, though with potentially reduced yields due to steric hindrance. acs.org The presence of a methoxy group can also influence the conformational preferences of the amino acid, which can be a key determinant of biological activity.

Evolution of Research Trajectories for Modified Amino Acid Compounds

The study of modified amino acids has evolved from identifying naturally occurring variants to the rational design and synthesis of novel amino acids with specific functionalities. This progression has been driven by advancements in synthetic organic chemistry and a deeper understanding of biological processes at the molecular level.

Initially, research focused on naturally occurring post-translational modifications. However, the ability to synthesize amino acids with unnatural side chains, stereochemistry, and backbone modifications has opened up new avenues for research. These "unnatural" amino acids are now indispensable tools in drug discovery, protein engineering, and the study of enzyme mechanisms. The synthesis of β-phenylalanine derivatives, for example, highlights the ongoing efforts to create amino acid analogs with enhanced stability and novel biological activities. nih.gov

Overview of Key Academic Research Domains for N-Acetyl-2-methoxy-D-phenylalanine

Given the absence of direct research on N-Acetyl-2-methoxy-D-phenylalanine, its potential research applications can be inferred from the properties of its components. The key domains where this compound could be of interest include:

Peptidomimetic and Drug Design: The D-configuration of the amino acid confers resistance to proteolysis, a desirable trait for therapeutic peptides. The N-acetylation further enhances this stability. The 2-methoxy-phenyl group could be explored for its potential to create specific interactions with biological targets.

Enzyme Inhibition Studies: As an analog of N-acetyl-phenylalanine, this compound could be investigated as a potential inhibitor of enzymes that process phenylalanine or related molecules. D-amino acids are known to be valuable intermediates in the pharmaceutical industry. researchgate.net

Biophysical and Structural Studies: The unique combination of modifications in N-Acetyl-2-methoxy-D-phenylalanine could be used to probe the structural and conformational requirements of peptide-protein interactions. Computational studies on related molecules like N-Acetyl-Phenylalanine-NH2 have provided insights into their conformational probabilities. nih.gov

Asymmetric Synthesis and Catalysis: The synthesis of enantiomerically pure D-amino acids is a significant area of research. nih.gov The development of synthetic routes to N-Acetyl-2-methoxy-D-phenylalanine would be a relevant challenge in this field.

Data on Related Compounds

Table 1: Physicochemical Properties of Related Phenylalanine Derivatives

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | IUPAC Name |

|---|---|---|---|

| N-Acetyl-D-phenylalanine | C11H13NO3 | 207.23 | (2R)-2-acetamido-3-phenylpropanoic acid |

| N-Acetyl-L-phenylalanine | C11H13NO3 | 207.23 | (2S)-2-acetamido-3-phenylpropanoic acid |

Data sourced from PubChem and other chemical suppliers. hmdb.canih.govclearsynth.com

Table 2: Research Applications of Modified Phenylalanine Derivatives

| Compound/Modification | Research Area | Key Findings/Applications |

|---|---|---|

| N-Acetylation | Peptide and Protein Stability | N-acetylation can protect against enzymatic degradation and influence protein-protein interactions. mdpi.comnih.gov |

| D-Amino Acids | Drug Development | Incorporation of D-amino acids can increase the metabolic stability of peptide-based drugs. researchgate.net |

| Methoxylation | Synthetic Chemistry | Methoxylated phenylalanines are used as intermediates in the synthesis of complex molecules and can influence biological activity. medchemexpress.com |

| N-Acetyl-L-phenylalanine | Synthesis of Bioactive Molecules | Used in the synthesis of 2-(N-acetyl)-l-phenylalanylamido-2-deoxy-d-glucose (NAPA), a compound with anti-inflammatory properties. mdpi.com |

Structure

2D Structure

3D Structure

Properties

CAS No. |

193546-30-4 |

|---|---|

Molecular Formula |

C12H15NO4 |

Molecular Weight |

237.25 g/mol |

IUPAC Name |

(2R)-2-acetamido-3-(2-methoxyphenyl)propanoic acid |

InChI |

InChI=1S/C12H15NO4/c1-8(14)13-10(12(15)16)7-9-5-3-4-6-11(9)17-2/h3-6,10H,7H2,1-2H3,(H,13,14)(H,15,16)/t10-/m1/s1 |

InChI Key |

HIIMEBOPSYIMOU-SNVBAGLBSA-N |

Isomeric SMILES |

CC(=O)N[C@H](CC1=CC=CC=C1OC)C(=O)O |

Canonical SMILES |

CC(=O)NC(CC1=CC=CC=C1OC)C(=O)O |

Origin of Product |

United States |

Metabolic Insights and Biochemical Transformations of N Acetyl 2 Methoxy D Phenylalanine

Enzymatic Pathways Involving N-Acetylated Amino Acids

N-acetylation is a common modification of both endogenous and exogenous compounds, serving roles in protein function, biosynthesis, and detoxification. frontiersin.org The enzymatic machinery responsible for the addition and removal of acetyl groups is central to understanding the metabolic fate of N-Acetyl-2-methoxy-D-phenylalanine.

The primary enzyme associated with the acetylation of phenylalanine is Phenylalanine N-acetyltransferase (EC 2.3.1.53). This enzyme catalyzes the transfer of an acetyl group from acetyl-CoA to the amino group of L-phenylalanine, forming N-acetyl-L-phenylalanine. wikipedia.org This pathway is particularly active in conditions like phenylketonuria (PKU), where high levels of phenylalanine lead to increased production of its N-acetylated derivative. hmdb.canih.gov

However, Phenylalanine N-acetyltransferase is stereospecific for the L-isomer of phenylalanine. wikipedia.org The acetylation of D-phenylalanine would therefore require a different enzyme. Research has identified enzymes within the GCN5-related N-acetyltransferase (GNAT) superfamily that are capable of acetylating D-amino acids. For instance, a GNAT-related enzyme has been described that catalyzes the formation of N-acetyl-D-phenylalanine from D-phenylalanine and acetyl-CoA. frontiersin.orgnih.gov It is plausible that such an enzyme, possessing broader substrate specificity, could recognize and acetylate 2-methoxy-D-phenylalanine, leading to the formation of the target compound. The presence of the 2-methoxy group might influence the binding affinity and catalytic efficiency of the enzyme, but the core acetylation of the D-amino acid amine group would be the key reaction.

The transfer of an N-acetyl group in biological systems is a highly conserved process predominantly carried out by N-acetyltransferase (NAT) enzymes. nih.gov These enzymes utilize acetyl-coenzyme A (acetyl-CoA) as the acetyl group donor. nih.gov The general mechanism involves a "ping-pong bi-bi" reaction, which is a type of double displacement reaction. mdpi.com

The process unfolds in two main steps:

Enzyme Acetylation : Acetyl-CoA binds to the enzyme's active site. The acetyl group is transferred to a conserved cysteine residue within the enzyme's catalytic triad (B1167595) (Cys-His-Asp), forming an acetyl-thioester intermediate and releasing coenzyme A (CoA). mdpi.com

Substrate Acetylation : The amino acid substrate (in this case, 2-methoxy-D-phenylalanine) then binds to the acetylated enzyme. The amino group of the substrate performs a nucleophilic attack on the acetyl-thioester intermediate, transferring the acetyl group to the substrate and regenerating the free enzyme. mdpi.com

This fundamental mechanism is shared across the GNAT superfamily, which is responsible for the acetylation of a vast array of substrates, from small molecules to proteins. nih.gov

Table 1: Potential Enzymes in the Metabolism of N-Acetyl-2-methoxy-D-phenylalanine

| Enzyme Class | Specific Enzyme (Example) | Potential Reaction Catalyzed | Substrate Moiety Targeted |

| N-Acetyltransferase | GNAT Superfamily Enzyme | D-phenylalanine + Acetyl-CoA → N-Acetyl-D-phenylalanine | α-Amino group |

| Aminoacylase | Aminoacylase / Deacetylase | N-Acetyl-D-phenylalanine → D-phenylalanine + Acetate | N-Acetyl group |

| Oxidase | D-Amino Acid Oxidase (DAO) | D-phenylalanine → Phenylpyruvate + NH₃ + H₂O₂ | α-Amino group (after deacetylation) |

| Monooxygenase | Cytochrome P450 (CYP) | O-demethylation of the 2-methoxy group | 2-Methoxy group |

Interconnections with Broader Phenylalanine and D-Amino Acid Metabolism

Once formed or introduced into a biological system, N-Acetyl-2-methoxy-D-phenylalanine would intersect with the established metabolic networks for both phenylalanine and D-amino acids. Its structure suggests it would be treated as a foreign compound requiring detoxification and elimination.

While L-amino acids are the primary building blocks of proteins, D-amino acids exist in mammals and have distinct metabolic pathways and physiological roles. jst.go.jpjst.go.jp The primary enzyme for the catabolism of neutral D-amino acids is D-amino acid oxidase (DAO), a flavoenzyme that catalyzes oxidative deamination to produce an α-keto acid, ammonia, and hydrogen peroxide. frontiersin.orgresearchgate.net

However, the N-acetyl group on N-Acetyl-2-methoxy-D-phenylalanine would likely prevent its direct recognition by DAO, as the enzyme requires a free amino group. Therefore, a probable metabolic route would involve an initial deacetylation step. Enzymes known as aminoacylases (or deacetylases) are responsible for hydrolyzing N-acetylated amino acids back to the free amino acid and acetate. While many aminoacylases are specific to L-isomers, some with broader specificity could potentially act on N-acetyl-D-phenylalanine derivatives.

Following a theoretical deacetylation to 2-methoxy-D-phenylalanine, the molecule could then become a substrate for DAO. The action of DAO would convert it to 2-methoxy-phenylpyruvate, which could then enter other downstream catabolic pathways. This positions deacetylation as a critical gateway step for integrating the compound into the broader D-amino acid degradation network.

The presence of a methoxy (B1213986) group on the aromatic ring introduces another major site for metabolic transformation. The O-demethylation of aromatic compounds is a common Phase I detoxification reaction, frequently catalyzed by cytochrome P450 (CYP) monooxygenases. nih.govnih.gov This reaction involves the hydroxylation of the methyl group, followed by the spontaneous elimination of formaldehyde, converting the methoxy group (-OCH₃) into a hydroxyl group (-OH). nih.gov

In the context of N-Acetyl-2-methoxy-D-phenylalanine, O-demethylation could occur at any stage. The enzyme systems could potentially convert it to N-acetyl-2-hydroxy-D-phenylalanine. This resulting hydroxylated compound is more polar, facilitating its eventual excretion. Various enzyme families, including P450s and Rieske-type oxygenases, are known to catalyze such O-demethylation reactions on a wide range of aromatic substrates. nih.govnih.govresearchgate.net

Table 2: Theoretical Metabolic Transformations

| Initial Compound | Metabolic Process | Key Enzyme Class | Potential Product |

| N-Acetyl-2-methoxy-D-phenylalanine | Deacetylation | Aminoacylase | 2-methoxy-D-phenylalanine |

| N-Acetyl-2-methoxy-D-phenylalanine | O-Demethylation | Cytochrome P450 | N-acetyl-2-hydroxy-D-phenylalanine |

| 2-methoxy-D-phenylalanine | Oxidative Deamination | D-Amino Acid Oxidase | 2-methoxy-phenylpyruvate |

Biosynthetic Considerations for Related N-Acetyl-Phenylalanine Derivatives

The biosynthesis of N-acetyl-phenylalanine derivatives serves primarily as a metabolic alternative when concentrations of the parent amino acid are high, or as part of the synthesis of specialized secondary metabolites. frontiersin.org The formation of N-acetyl-L-phenylalanine is a known metabolic route in the broader phenylalanine metabolism pathway. hmdb.caresearchgate.net This conversion is catalyzed by phenylalanine N-acetyltransferase using L-phenylalanine and acetyl-CoA. wikipedia.org

The synthesis of the D-enantiomer, N-acetyl-D-phenylalanine, is less common in mammals but has been documented. nih.gov Its formation would rely on the availability of D-phenylalanine and the action of a suitable GNAT-family acetyltransferase with specificity for D-isomers. nih.gov The D-phenylalanine itself could originate from dietary sources or the action of bacterial enzymes.

The introduction of the 2-methoxy group represents an additional biosynthetic step. This could theoretically occur in two ways:

Methoxylation of the precursor: An O-methyltransferase (OMT) enzyme could act on D-phenylalanine to produce 2-methoxy-D-phenylalanine, which is then acetylated.

Methoxylation after acetylation: An OMT could act on N-acetyl-D-phenylalanine to produce the final compound.

In either scenario, the process requires a specific methyltransferase capable of recognizing the phenylalanine scaffold and adding a methyl group at the ortho (2-position) of the phenyl ring.

Advanced Analytical Methodologies for Research on N Acetyl 2 Methoxy D Phenylalanine

Chromatographic Techniques for Enantioseparation and Detection

Chromatography is a cornerstone for the analysis of chiral molecules like N-Acetyl-2-methoxy-D-phenylalanine. The primary challenge lies in separating the D-enantiomer from its L-counterpart and other related metabolites.

High-Performance Liquid Chromatography (HPLC) and its advanced version, Ultra-High-Performance Liquid Chromatography (UPLC), are powerful techniques for the enantioseparation of amino acid derivatives. The separation is typically achieved through the use of a chiral stationary phase (CSP) that interacts differently with the two enantiomers.

For compounds like N-Acetyl-2-methoxy-D-phenylalanine, several types of CSPs are applicable. Macrocyclic glycopeptide-based CSPs, such as those using teicoplanin or vancomycin, are particularly effective for the direct analysis of underivatized or N-blocked amino acids. These stationary phases operate in various modes, including reversed-phase, normal-phase, and polar ionic mode, offering flexibility in method development. The separation mechanism involves a combination of interactions, including hydrogen bonding, ionic interactions, and steric hindrance, which lead to differential retention times for the D- and L-enantiomers.

UPLC, by utilizing smaller particle sizes in the stationary phase, offers higher resolution, faster analysis times, and increased sensitivity compared to traditional HPLC, making it highly suitable for complex biological samples where the target analyte may be present in low concentrations.

Table 1: Illustrative HPLC/UPLC Chiral Separation Parameters for Phenylalanine Derivatives

| Parameter | Stationary Phase Type | Mobile Phase Example | Detection | Application Note |

|---|---|---|---|---|

| Chiral Stationary Phase | Macrocyclic Glycopeptide (e.g., Teicoplanin-based) | Methanol/Water with volatile salt (e.g., Ammonium Acetate) | UV, Mass Spectrometry (MS) | Effective for direct enantioseparation of N-acetylated amino acids. The D-enantiomer is often more strongly retained. |

| Chiral Stationary Phase | Cyclodextrin-based (e.g., β-cyclodextrin) | Acetonitrile/Water or organic modifiers | UV, Circular Dichroism (CD) | Can achieve good separation; mobile phase composition is critical for resolution. |

| Indirect Separation | Standard C18 (Reversed-Phase) | Acetonitrile/Water gradient with formic acid | UV, Fluorescence, MS | Requires pre-column derivatization with a chiral reagent to form diastereomers which can be separated on a non-chiral column. |

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and selective technique for the analysis of volatile and thermally stable compounds. For non-volatile molecules like amino acid derivatives, a chemical derivatization step is necessary to increase their volatility. sigmaaldrich.comnih.gov This typically involves a two-step process: esterification of the carboxyl group followed by acylation or silylation of the amino and other active groups. sigmaaldrich.com

For N-Acetyl-2-methoxy-D-phenylalanine, the carboxyl group would first be esterified (e.g., methylation), and then the entire molecule could be further derivatized, for instance, through trimethylsilylation (TMS), to produce a volatile compound suitable for GC analysis. nist.gov The separation of enantiomers is then performed on a chiral capillary column, such as one coated with a cyclodextrin (B1172386) derivative (e.g., Chirasil-L-Val). nih.gov

GC-MS provides detailed metabolite profiles and allows for the quantification of the target analyte even in complex biological matrices. researchgate.netmdpi.comresearchgate.net The mass spectrometer fragments the derivatized molecule in a reproducible manner, generating a unique mass spectrum that serves as a chemical fingerprint for identification.

Mass Spectrometry-Based Characterization and Quantification

Mass spectrometry (MS) is an indispensable tool in modern chemical and biological research, offering unparalleled sensitivity and specificity for the detection and quantification of molecules.

The coupling of liquid chromatography with mass spectrometry (LC-MS) combines the powerful separation capabilities of HPLC/UPLC with the sensitive and selective detection of MS. nih.govmdpi.com For N-Acetyl-2-methoxy-D-phenylalanine, a chiral LC method would be used to separate the D- and L-enantiomers, which are then introduced into the mass spectrometer. Tandem mass spectrometry (MS/MS) adds another layer of specificity. nih.gov In an MS/MS experiment, a specific ion corresponding to the protonated or deprotonated N-Acetyl-2-methoxy-D-phenylalanine is selected (precursor ion) and then fragmented to produce a set of characteristic product ions. mdpi.comnih.gov

This technique, often referred to as Multiple Reaction Monitoring (MRM) when used for quantification, is exceptionally sensitive and selective, allowing for the accurate measurement of the target compound in complex mixtures like plasma, urine, or cell extracts. nih.govmdpi.com This is critical in metabolomics research where the goal is to quantify changes in metabolite concentrations in response to a stimulus or in a disease state. nih.gov

Table 2: Representative LC-MS/MS Parameters for Amino Acid Derivative Analysis

| Parameter | Setting | Purpose |

|---|---|---|

| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative | Creates gas-phase ions from the LC eluent with minimal fragmentation. |

| Precursor Ion [M+H]+ or [M-H]- | Selected m/z corresponding to the analyte | Isolates the ion of interest for fragmentation. |

| Collision Energy | Optimized voltage (e.g., 10-40 eV) | Controls the fragmentation of the precursor ion. |

| Product Ions | Specific m/z fragments | Used for confirmation and quantification, providing high specificity. |

An alternative to using chiral chromatography is the use of chiral derivatizing agents (CDAs). nih.gov In this approach, the sample containing the enantiomeric mixture is reacted with a CDA, which is itself enantiomerically pure. This reaction converts the pair of enantiomers into a pair of diastereomers. mdpi.com Diastereomers have different physical properties and can be separated on a standard, non-chiral chromatography column (like a C18 column). nih.govmdpi.com

Several CDAs are available, such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide, FDAA) and its analogues. mdpi.comnih.gov These reagents react with the amino group of the amino acid derivative. For N-Acetyl-2-methoxy-D-phenylalanine, the N-acetyl group would prevent reaction at the alpha-amino position; however, if analyzing its precursor (2-methoxy-D-phenylalanine), this method is highly effective. The use of CDAs can also improve the ionization efficiency and fragmentation characteristics of the analyte, leading to enhanced sensitivity in MS detection. acs.orgresearchgate.netnih.gov

Spectroscopic and Diffraction Techniques for Structural Elucidation in Research Contexts

While chromatographic and mass spectrometric techniques are excellent for separation and quantification, spectroscopic and diffraction methods are essential for the unambiguous structural elucidation of a compound.

For a novel or synthesized compound like N-Acetyl-2-methoxy-D-phenylalanine, Nuclear Magnetic Resonance (NMR) spectroscopy would be the primary tool for confirming its chemical structure. 1H and 13C NMR spectra provide information about the chemical environment of each hydrogen and carbon atom, respectively, allowing for the verification of the N-acetyl and 2-methoxy groups and their positions on the D-phenylalanine backbone. Advanced 2D NMR techniques (like COSY and HMBC) can establish the connectivity between atoms.

Infrared (IR) spectroscopy is used to identify the functional groups present in the molecule. researchgate.net For N-Acetyl-2-methoxy-D-phenylalanine, characteristic absorption bands for the amide, carboxylic acid, and aromatic ring would be expected.

If the compound can be crystallized, single-crystal X-ray diffraction provides the most definitive three-dimensional structure, confirming the stereochemistry (the D-configuration) and providing precise bond lengths and angles. researchgate.netresearchgate.netsemanticscholar.org This technique is the gold standard for absolute configuration determination.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. In the context of N-acetyl-2-methoxy-D-phenylalanine, ¹H and ¹³C NMR are crucial for confirming the presence of all functional groups and, critically, for verifying the stereochemical integrity of the chiral center.

The introduction of a methoxy (B1213986) group at the 2-position of the phenyl ring in N-acetyl-D-phenylalanine would be expected to induce specific changes in the ¹H NMR spectrum. The aromatic region would exhibit a more complex splitting pattern compared to the unsubstituted phenyl ring, and the methoxy group itself would give rise to a characteristic singlet, typically in the range of 3.8-4.0 ppm. The chemical shifts of the benzylic protons (CH₂) and the alpha-proton (CH) would also be influenced by the electronic effects of the methoxy substituent.

A comparative analysis of the ¹H NMR spectra of the D- and L-isomers, particularly when complexed with a chiral shift reagent or after derivatization with a chiral auxiliary, would reveal differences in the chemical shifts of protons near the stereocenter. This diastereomeric differentiation is the basis for confirming the enantiomeric purity of N-acetyl-2-methoxy-D-phenylalanine.

Representative ¹H NMR Data for a Diastereomer of an N-Acetyl-D-phenylalanine Derivative mdpi.com

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic (ArH) | 7.40–7.00 | m | - |

| Amide (NH) | 6.90 and 6.40 | 2d | - |

| Anomeric (H-1β) | 5.76 | d | 8.8 |

| α-proton (CH) | 4.59 | m | - |

| Benzylic (CH₂) | 3.07 | dd | 14.1, 6.3 |

| 2.86 | dd | 14.1, 8.1 | |

| Acetyl (CH₃) | 1.86 | s | - |

Note: This data is for a derivative of N-acetyl-D-phenylalanine and is presented for illustrative purposes.

X-ray Crystallography for Molecular Recognition Studies

X-ray crystallography is an unparalleled technique for determining the three-dimensional structure of a molecule at atomic resolution. For N-acetyl-2-methoxy-D-phenylalanine, single-crystal X-ray diffraction would provide precise information on bond lengths, bond angles, and the conformation of the molecule in the solid state. This structural data is fundamental to understanding how the molecule recognizes and interacts with other molecules, a concept central to molecular recognition.

Molecular recognition is governed by non-covalent interactions such as hydrogen bonding, van der Waals forces, and π-π stacking. X-ray crystallography can map these interactions in detail. For instance, studies on N-acetyl-L-phenylalanine have revealed the presence of two predominant types of hydrogen bonds: N-H···O=C and O-H···O=C, which are crucial for stabilizing the crystal structure.

The crystal structure of N-acetyl-2-methoxy-D-phenylalanine would likely be stabilized by a network of intermolecular hydrogen bonds involving the amide N-H, the carbonyl oxygen of the acetyl group, and the carboxylic acid group. Furthermore, the methoxy group could participate in weaker C-H···O interactions. The phenyl ring can engage in π-π stacking or C-H···π interactions, which are also significant in molecular packing and recognition.

By analyzing the crystal structure of N-acetyl-2-methoxy-D-phenylalanine, researchers can gain insights into its preferred conformation and the specific intermolecular interactions it forms. This information is invaluable for designing molecules that can selectively bind to it, for example, in the development of receptors or in understanding its behavior in a biological system.

Illustrative Crystallographic Data for a Related N-Acetyl Hydrazide Compound researchgate.net

| Parameter | Value |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 8.9164(7) |

| b (Å) | 9.7058(9) |

| c (Å) | 17.7384(12) |

| α (°) | 88.308(7) |

| β (°) | 89.744(6) |

| γ (°) | 86.744(7) |

| Volume (ų) | 1531.9(2) |

Note: The crystallographic data presented is for N'-acetyl-N'-phenyl-2-naphthohydrazide and serves to illustrate the type of parameters obtained from an X-ray crystallographic analysis.

Molecular Recognition and Supramolecular Assemblies Involving N Acetyl 2 Methoxy D Phenylalanine

Host-Guest Chemistry with Cyclodextrins and Related Macrocycles

Cyclodextrins (CDs), as chiral cyclic oligosaccharides, are exemplary hosts for investigating molecular and chiral recognition phenomena due to their ability to form inclusion complexes held together by non-covalent forces. acs.orgresearchgate.net The inclusion of N-acetyl-D-phenylalanine derivatives within the hydrophobic cavity of cyclodextrins, particularly β-cyclodextrin, serves as a powerful model for understanding these interactions.

The chiral nature of cyclodextrins allows them to form diastereomeric complexes with enantiomeric guest molecules, often resulting in different binding stabilities and crystallographic arrangements. mdpi.com A systematic study of the inclusion complexes of β-cyclodextrin with N-acetyl-L-phenylalanine and N-acetyl-D-phenylalanine revealed significant differences in their solid-state structures, providing direct insight into the mechanism of chiral recognition. nih.govnih.gov

The complex with N-acetyl-D-phenylalanine was found to be remarkably well-ordered at room temperature. nih.govunl.edu In contrast, the complex formed with the L-enantiomer presented a disordered arrangement of guest molecules within the crystal lattice. nih.govpnas.org This difference in crystallographic order is a primary manifestation of chiral discrimination.

The mechanism for this discrimination arises from the specific intermolecular interactions within the crystal's binding pockets. nih.gov In the well-ordered N-acetyl-D-phenylalanine complex, the guest molecules adopt a specific orientation where one molecule's acetyl group is tucked into the host cavity, forming a hydrogen bond with a water molecule that is also deeply included within the hydrophobic torus of the β-cyclodextrin dimer. nih.gov The backbone of the second guest molecule extends outside the cavity, interacting with water molecules and the primary hydroxyl groups of neighboring cyclodextrin (B1172386) units. nih.govresearchgate.net This precise and stable hydrogen-bonding network is not sterically feasible for the L-enantiomer, leading to a disordered and less stable crystalline arrangement. pnas.org

Table 1: Comparison of β-Cyclodextrin Complex Characteristics for Phenylalanine Derivatives

| Feature | N-Acetyl-D-phenylalanine Complex | N-Acetyl-L-phenylalanine Complex | N-Acetyl-p-methoxy-L-phenylalanine Methyl Ester Complex |

|---|---|---|---|

| Guest Order | Well-ordered at 298 K nih.govunl.edu | Disordered at 298 K nih.govpnas.org | Modest disorder acs.orgresearchgate.net |

| Included Water | Deeply included water molecule in torus, H-bonded to guest nih.gov | Not observed nih.gov | Not specified as deeply included |

| Guest Packing | Specific, stable orientation nih.gov | Unresolvable distribution at room temperature nih.govpnas.org | Packing changes significantly from unsubstituted guests acs.orgresearchgate.net |

| Primary H-Bonds | Stable network with host hydroxyls and water nih.gov | Varied and less stable interactions researchgate.net | Backbone H-bonding interactions change acs.orgresearchgate.net |

The introduction of a methoxy (B1213986) substituent to the phenyl ring of the guest molecule perturbs the host-guest interactions. While direct studies on the 2-methoxy isomer are limited, research on the N-acetyl-p-methoxy-L-phenylalanine methyl ester/β-cyclodextrin complex provides critical insights. acs.orgresearchgate.net The substitution of a methoxy group at the para-position was found to alter the packing of the guest molecules inside the cyclodextrin cavity compared to unsubstituted phenylalanine derivatives. acs.orgresearchgate.net

This structural change also modifies the hydrogen-bonding interactions between the guest molecule's backbone and the primary hydroxyl groups of the cyclodextrin host and surrounding water molecules. acs.org The methoxy group, by altering the guest's size, shape, and electronic distribution, forces a different packing arrangement to optimize van der Waals and hydrophobic interactions within the confined space of the host cavity.

For the N-acetyl-2-methoxy-D-phenylalanine isomer, the methoxy group at the ortho position would introduce significant steric bulk near the chiral center and the N-acetyl group. This would likely have a pronounced effect on how the guest molecule can penetrate the cyclodextrin cavity. The steric hindrance could potentially lead to a shallower inclusion or a highly specific tilted orientation to accommodate the substituent. This altered geometry would, in turn, dictate a unique set of hydrogen-bonding and hydrophobic interactions, thereby influencing the binding affinity and the efficiency of chiral recognition.

Intermolecular Interactions and Self-Assembly Phenomena

The ability of N-acetyl-2-methoxy-D-phenylalanine to self-assemble into ordered supramolecular structures is governed by a combination of specific, directional hydrogen bonds and weaker, non-specific non-covalent interactions.

In the solid state, amino acid derivatives often form extensive hydrogen-bonding networks that define their crystal packing. Analysis of the crystal structure for the parent compound, N-acetyl-L-phenylalanine, reveals that the molecules are stabilized by a two-dimensional infinite network of intermolecular hydrogen bonds. researchgate.net The two predominant interactions are between the amide N-H group and a carbonyl oxygen (N—H···O=C) and between the carboxylic acid O-H group and another carbonyl oxygen (O—H···O=C). researchgate.net

For N-acetyl-2-methoxy-D-phenylalanine, this fundamental hydrogen-bonding pattern is expected to persist. However, the presence of the 2-methoxy group's oxygen atom introduces an additional potential hydrogen bond acceptor site. This could lead to more complex, three-dimensional networks or alternative two-dimensional packing motifs, depending on the steric accessibility of the methoxy oxygen and its ability to compete with the carbonyl and carboxylate oxygen atoms in forming hydrogen bonds. The crystal packing is a delicate balance between forming strong hydrogen bonds and optimizing weaker interactions like C—H···O and π-π stacking. nih.govresearchgate.net

In solution, the self-assembly and intermolecular interactions of N-acetyl-2-methoxy-D-phenylalanine are influenced by the surrounding medium. The primary non-covalent forces at play include hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions. nih.gov

In aqueous media, the hydrophobic phenyl ring, modified by the methoxy group, would drive molecules to aggregate to minimize contact with water. The self-assembly of L-phenylalanine is known to be influenced by electrostatic interactions between the amino and carboxyl groups, leading to different morphologies (fibrils or flakes) depending on the pH. nih.govrsc.org For the N-acetylated derivative, the N-acetyl and carboxyl groups remain key sites for hydrogen bonding with water or with other solute molecules.

Theoretical and Computational Investigations of N Acetyl 2 Methoxy D Phenylalanine

Quantum Chemical Calculations for Conformational Analysis and Reactivity

Density Functional Theory (DFT) Applications

No published studies utilizing Density Functional Theory (DFT) to investigate the conformational landscape, geometric parameters, or electronic properties of N-Acetyl-2-methoxy-D-phenylalanine were identified. Such calculations would typically provide insights into the molecule's stable conformations, bond lengths, bond angles, and dihedral angles, as well as thermodynamic properties like enthalpy and Gibbs free energy.

Frontier Molecular Orbital Analysis

A frontier molecular orbital (FMO) analysis, which is crucial for understanding a molecule's chemical reactivity and kinetic stability, has not been reported for N-Acetyl-2-methoxy-D-phenylalanine. This type of analysis involves calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the distribution of which would indicate likely sites for electrophilic and nucleophilic attack.

Molecular Dynamics Simulations of Molecular Recognition and Interactions

There is no available research detailing molecular dynamics (MD) simulations to explore the interactions of N-Acetyl-2-methoxy-D-phenylalanine with biological targets or other molecules. MD simulations would be instrumental in understanding its binding modes, interaction energies, and the dynamic behavior of the molecule in a simulated biological environment, providing a basis for its potential molecular recognition patterns.

Structure-Activity Relationship (SAR) Theory for N-Acetyl-2-methoxy-D-phenylalanine Analogues

A formal Structure-Activity Relationship (SAR) study for analogues of N-Acetyl-2-methoxy-D-phenylalanine has not been documented in the scientific literature. SAR studies are essential for rational drug design and involve systematically modifying the chemical structure of a compound to identify the key chemical features responsible for its biological activity. Without experimental or computational data on the activity of a series of related analogues, no such analysis can be performed.

Emerging Research Directions and Future Perspectives for N Acetyl 2 Methoxy D Phenylalanine

Development of Novel Biocatalytic Systems for Advanced Synthesis

The synthesis of enantiomerically pure unnatural amino acids is a significant challenge in medicinal and materials chemistry. Biocatalysis, using enzymes or whole-cell systems, offers a green and highly selective alternative to traditional chemical synthesis. researchgate.net The development of biocatalytic systems for producing compounds like N-Acetyl-2-methoxy-D-phenylalanine is a burgeoning field, leveraging enzymes with high stereospecificity. researchgate.netbohrium.com

Recent efforts have focused on identifying, engineering, and applying various enzymes for the synthesis of D-amino acids and their derivatives. nih.govresearchgate.net Key enzyme classes being explored include:

D-Acylases (or N-Acyl-D-amino acid deacylases): These enzymes are studied for their ability to resolve racemic mixtures of N-acetyl-D,L-amino acids. nih.gov They selectively hydrolyze the N-acetyl group from the D-enantiomer, which could be adapted for the synthesis or modification of N-acetyl-D-phenylalanine derivatives. nih.gov

D-Amino Acid Dehydrogenases (DAADHs) and Transaminases: Protein engineering is being used to create tailored dehydrogenases and transaminases that can convert prochiral keto acids into specific D-amino acids with high efficiency. nih.gov A system could be designed to produce 2-methoxy-D-phenylalanine from its corresponding keto acid, which would then be acetylated.

N-Acetyltransferases: The enzyme D-amino-acid N-acetyltransferase specifically catalyzes the transfer of an acetyl group from acetyl-CoA to a D-amino acid. wikipedia.org Isolating or engineering a transferase that accepts 2-methoxy-D-phenylalanine as a substrate would provide a direct and efficient final step for synthesis.

The integration of these enzymes into multi-step cascade reactions represents a frontier in biocatalysis. nih.govresearchgate.net Such systems improve economic and environmental metrics by performing multiple transformations in a single pot, avoiding the need to isolate intermediates. researchgate.net

| Enzyme Class | Synthetic Strategy | Key Advantage | Research Challenge |

|---|---|---|---|

| D-Acylase | Kinetic resolution of racemic N-acetyl-2-methoxy-DL-phenylalanine | High stereospecificity for D-enantiomers. nih.gov | Maximum theoretical yield is 50% without a racemization step. |

| Engineered D-Amino Acid Dehydrogenase | Asymmetric synthesis from 2-methoxy-phenylpyruvic acid | High atom economy and potential for >99% enantiomeric excess. nih.gov | Requires significant protein engineering for substrate specificity. |

| D-Amino Acid N-Acetyltransferase | Direct N-acetylation of 2-methoxy-D-phenylalanine | Highly specific for the final synthetic step. wikipedia.org | Enzyme may have narrow substrate tolerance, requiring engineering. |

Exploration of Mechanistic Roles in Uncharted Biochemical Pathways

While D-amino acids are not used for protein synthesis, they play specific and important physiological roles in various organisms. nih.gov The N-acetylation of amino acids is a significant metabolic process involved in protein function, biotransformation, and the regulation of metabolic cycles. mdpi.com The mechanistic role of N-Acetyl-2-methoxy-D-phenylalanine is currently uncharted, but research into related compounds provides a framework for future exploration.

In the yeast Saccharomyces cerevisiae, D-amino acids can be toxic, and the enzyme D-amino acid-N-acetyltransferase is involved in their detoxification by N-acetylation, which facilitates their removal from the cell. nih.gov This suggests a primary role for N-acetylation of D-amino acids could be detoxification. The resulting N-acetyl-D-phenylalanine is subsequently expelled from the yeast cells. nih.gov

Furthermore, N-acylated amino acids are a broad family of lipids with diverse biological functions, acting as signaling molecules and metabolic intermediates. nih.gov N-acetylated amino acid conjugates are known to be involved in urea cycle regulation and can serve as precursors for myelin lipid biosynthesis. mdpi.com It is plausible that N-Acetyl-2-methoxy-D-phenylalanine could act as a signaling molecule or an intermediate in a yet-to-be-discovered metabolic pathway, particularly in microorganisms that produce D-amino acids. The methoxy (B1213986) group, a modification not common in primary metabolism, may confer specific properties, such as increased lipophilicity or resistance to degradation, hinting at a specialized function.

| Potential Function | Supporting Evidence | Relevance to N-Acetyl-2-methoxy-D-phenylalanine |

|---|---|---|

| Detoxification | N-acetylation of toxic D-amino acids in yeast facilitates their excretion. nih.gov | Could be a primary, protective role in organisms exposed to 2-methoxy-D-phenylalanine. |

| Metabolic Intermediate | N-acetylated amino acid conjugates participate in the urea cycle and myelin synthesis. mdpi.com | May serve as a precursor or intermediate in specialized secondary metabolic pathways. |

| Signaling Molecule | Other N-acyl amino acids (e.g., N-acyl aromatic amino acids) are known signaling lipids. nih.gov | The unique structure could allow for specific binding to receptors or enzymes, modulating cellular activity. |

Innovative Analytical Strategies for Low-Abundance Detection

Identifying and quantifying modified amino acids, which are often present in low abundance against a high background of their canonical counterparts, requires highly sensitive and selective analytical methods. nih.gov Developing innovative strategies for the detection of N-Acetyl-2-methoxy-D-phenylalanine is crucial for studying its synthesis and exploring its potential biochemical roles.

Current state-of-the-art techniques for amino acid analysis rely heavily on chromatography coupled with mass spectrometry:

Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool for separating complex mixtures and providing absolute quantification of both intact amino acids and their modified forms without the need for derivatization. nih.govcreative-proteomics.com The high resolution and sensitivity of modern mass spectrometers make LC-MS ideal for detecting trace amounts of specific metabolites in biological samples. creative-proteomics.com

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is well-suited for analyzing volatile compounds. creative-proteomics.com For amino acids, a derivatization step is typically required to make them volatile. creative-proteomics.com This method can be used to separate and identify amino acid enantiomers, which would be essential for distinguishing N-Acetyl-2-methoxy-D-phenylalanine from its L-isomer. mdpi.com

Future strategies may involve the development of specific sensors or probes. For instance, molecularly imprinted polymers have been used to create sensors that can selectively recognize phenylalanine enantiomers. tandfonline.com A similar approach could be tailored for N-Acetyl-2-methoxy-D-phenylalanine. Additionally, novel colorimetric and electrochemical methods are being developed for the sensitive detection of phenylalanine, which could be adapted for its derivatives. frontiersin.org

| Technique | Principle | Advantage for this Compound | Limitation |

|---|---|---|---|

| LC-MS | Separation by liquid chromatography, detection by mass spectrometry. creative-proteomics.com | High sensitivity and specificity for low-abundance modified amino acids without derivatization. nih.gov | Matrix effects from complex biological samples can suppress ionization. |

| GC-MS | Separation of volatile derivatives by gas chromatography, detection by mass spectrometry. creative-proteomics.com | Excellent for chiral separation to distinguish D and L enantiomers. mdpi.com | Requires a chemical derivatization step, which can introduce variability. biosyn.com |

| Molecularly Imprinted Polymer (MIP) Sensors | Creation of specific binding sites for the target molecule. tandfonline.com | Potentially high selectivity and suitability for real-time monitoring. | Development is compound-specific and can be time-consuming. |

Design of Next-Generation Molecular Probes Based on D-Phenylalanine, N-acetyl-2-methoxy- Structure

The unique properties of D-amino acids make them excellent scaffolds for the design of molecular probes. acs.org Because they are not incorporated into proteins, they are metabolically stable and can be used to target specific biological processes without being sequestered into general protein synthesis. The development of fluorescent D-amino acids (FDAAs) has provided powerful tools for visualizing bacterial peptidoglycan synthesis in living cells. tocris.comacs.org

The structure of N-Acetyl-2-methoxy-D-phenylalanine offers several features for designing next-generation probes:

D-Amino Acid Core: The D-phenylalanine core can be exploited for targeting bacterial transpeptidases, which are known to incorporate unnatural D-amino acids into their cell walls. acs.orgnih.gov This allows for specific labeling and imaging of bacterial growth and morphology. tocris.com

Functionalizable Phenyl Ring: The phenyl ring is a versatile platform for chemical modification. A fluorophore, such as a BODIPY or NBD dye, could be attached to the ring to create a fluorescent probe. nih.gov The position of the methoxy group could be altered or replaced with other functionalities to tune the probe's properties.

N-Acetyl Group: The N-acetyl group modifies the charge and hydrophobicity of the amino acid, which could influence its transport across cell membranes and its interaction with biological targets.

Designing a probe based on this structure would involve synthesizing derivatives where a fluorescent reporter group is attached. nih.gov The goal is to create a molecule that retains the biological activity of the D-amino acid core while providing a strong, stable fluorescence signal for imaging applications, such as super-resolution microscopy. tocris.com

| Fluorophore Class | Key Photophysical Properties | Potential Application |

|---|---|---|

| Coumarin | Environmentally sensitive fluorescence, large Stokes shifts. nih.gov | Probing local pH or polarity changes in cellular compartments. researchgate.net |

| BODIPY | High photostability, sharp emission spectra, pH insensitivity. | Long-term imaging and high-content screening. biorxiv.org |

| NBD (Nitrobenzofurazan) | Small size, good biocompatibility, stable optical signal. nih.gov | In vivo imaging in plants and other biological systems. nih.gov |

Q & A

Basic Research Questions

Q. What analytical methods are recommended for confirming the purity and structural integrity of N-acetyl-2-methoxy-D-phenylalanine?

- Methodological Answer : High-performance liquid chromatography (HPLC) is critical for purity assessment, as demonstrated in the quantification of related D-phenylalanine derivatives like Nateglinide (98.0–102.0% purity criteria) . Nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) should be used to confirm structural features, including acetyl and methoxy group placement. For chiral verification, chiral stationary-phase HPLC or X-ray crystallography (as applied to similar N-protected amino acids) is advised .

Q. What safety protocols should be followed when handling N-acetyl-2-methoxy-D-phenylalanine in laboratory settings?

- Methodological Answer : Implement closed-system handling with local exhaust ventilation to minimize inhalation risks. Personal protective equipment (PPE), including nitrile gloves, safety goggles, and lab coats, is mandatory. Safety showers and eye-wash stations must be accessible. While acute toxicity data may be unavailable, adhere to general amino acid handling guidelines and institutional safety standards .

Q. How can researchers ensure chirality and functional group integrity during synthesis of N-acetyl-2-methoxy-D-phenylalanine?

- Methodological Answer : Use orthogonal protecting groups (e.g., Fmoc for amine protection) to prevent undesired side reactions. Methoxy group introduction can be achieved via alkylation under anhydrous conditions. Monitor reaction progress with thin-layer chromatography (TLC) and confirm final chirality using polarimetry or chiral HPLC, as validated for structurally related compounds like N-Fmoc-3-(2-Naphthyl)-D-alanine .

Advanced Research Questions

Q. How should enzyme kinetics studies be designed to evaluate interactions between N-acetyl-2-methoxy-D-phenylalanine and enzymes like PEG-fDAO?

- Methodological Answer : Determine kinetic parameters (Km, Vmax) using substrate saturation curves under controlled pH and temperature. Adjust substrate concentrations to account for solubility limitations (e.g., D-phenylalanine’s lower aqueous solubility compared to D-proline) . Use spectrophotometric or fluorometric assays to measure enzymatic activity. Validate results with triplicate experiments and statistical analysis (e.g., ANOVA) to address variability .

Q. What methodologies are suitable for analyzing hydrogen bonding interactions of N-acetyl-2-methoxy-D-phenylalanine in protein-ligand complexes?

- Methodological Answer : Employ X-ray crystallography to resolve hydrogen bond geometries, as demonstrated in synchrotron studies of D-phenylalanine complexes. Measure bond angles (e.g., Tyr149 O–Ser60 O at 104.2°) and distances to identify key interactions. Pair with molecular dynamics simulations to assess stability under physiological conditions .

Q. How can pharmacokinetic parameters (e.g., half-life, clearance) be determined for modified D-phenylalanine derivatives in preclinical models?

- Methodological Answer : Administer the compound intravenously or intraperitoneally in murine models, followed by serial blood sampling. Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify plasma concentrations. Calculate half-life (t1/2) and clearance using non-compartmental analysis, as applied to PEG-fDAO (t1/2 = 33.68 ± 3.10 h) . Adjust dosing regimens based on solubility and toxicity thresholds identified in pilot studies.

Data Contradictions and Resolution

-

Issue : Discrepancies in substrate solubility (e.g., D-phenylalanine vs. D-proline) may affect enzyme activity comparisons.

-

Issue : Variability in hydrogen bonding patterns observed in crystallographic studies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.